N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-14-11-16(20(27)24-9-7-23(2)8-10-24)22-25(14)13-19(26)21-15-5-6-17(28-3)18(12-15)29-4/h5-6,11-12H,7-10,13H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTCIXTVKRISEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)OC)OC)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a complex organic compound with potential therapeutic applications. The structure of this compound suggests that it may exhibit various biological activities, particularly in the realms of anti-inflammatory, analgesic, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 468.0 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological properties, and a piperazine moiety that may enhance its pharmacological profile.
Biological Activity Overview
Research indicates that pyrazole derivatives, including the compound , possess a broad spectrum of biological activities:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation. For instance, studies have indicated that certain pyrazole compounds exhibit cytotoxic effects against various carcinoma cell lines, demonstrating significant potential as anticancer agents .
- Anti-inflammatory Effects : Compounds containing the pyrazole structure have been associated with anti-inflammatory properties. They are believed to modulate pathways involved in inflammation, potentially through the inhibition of cyclooxygenase enzymes .
- Phosphodiesterase Inhibition : Similar compounds have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, specifically PDE5. This inhibition can lead to increased levels of cyclic GMP, promoting vasodilation and potentially benefiting conditions such as pulmonary arterial hypertension .
Mechanistic Studies
Recent studies have explored the mechanisms underlying the biological activities of pyrazole derivatives:
- Cytotoxic Mechanisms : Research has demonstrated that certain pyrazole compounds induce apoptosis in cancer cells through various signaling pathways. For instance, they can activate caspase cascades and modulate Bcl-2 family proteins, leading to cell death .
- PDE Inhibition and Insulin Sensitivity : Some studies suggest that PDE5 inhibitors can enhance insulin sensitivity in adipocytes by improving mitochondrial function and oxidative phosphorylation pathways . This action may be relevant for metabolic disorders like type 2 diabetes.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- A study on a related pyrazole derivative showed potent anticancer activity against liver and lung carcinoma cell lines with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
- Another investigation indicated that pyrazole compounds could effectively reduce inflammation in models of benign prostatic hyperplasia (BPH), suggesting a mechanism involving the modulation of inflammatory cytokines .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activities. For instance, derivatives of pyrazoles have been shown to induce apoptosis in various cancer cell lines. A study highlighted the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which demonstrated cytotoxic effects against colorectal carcinoma cells. These findings suggest that N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide may similarly possess anticancer properties due to its structural similarities to other active pyrazole derivatives .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Studies on related compounds indicate that they can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. The dual inhibition of these pathways could make this compound a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer activity of pyrazole derivatives in vitro against several human cancer cell lines. The results indicated that certain derivatives exhibited cytotoxicity in a dose-dependent manner, suggesting that structural modifications can enhance biological activity. This case study underscores the importance of exploring this compound's potential as an effective anticancer agent .
Case Study 2: Anti-inflammatory Mechanism Exploration
Another investigation focused on the anti-inflammatory mechanisms of similar compounds. By analyzing their effects on COX and LOX pathways, researchers found promising results indicating that these compounds could serve as effective anti-inflammatory agents. This research provides a foundation for further studies on this compound's therapeutic applications in inflammatory disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A-740003: A P2X7 Receptor Antagonist
Structure: N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide . Comparison:
- Shared Features : Both compounds contain a 3,4-dimethoxyphenylacetamide backbone.
- Key Differences: A-740003 replaces the pyrazole-piperazine group with a quinolinylamino-cyanoimino substituent. This confers selectivity for the P2X7 receptor, reducing neuropathic pain in rat models (IC₅₀ = 20 nM).
- Activity: The target compound’s pyrazole-piperazine motif may enhance CNS permeability compared to A-740003’s bulky quinoline group, but its P2X7 affinity remains unverified.
Benzothiazole-Piperazine Acetamide (BZ-IV)
Structure : N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide .
Comparison :
- Shared Features : Both compounds incorporate a 4-methylpiperazine-acetamide moiety.
- Key Differences : BZ-IV uses a benzothiazole ring instead of pyrazole, synthesized via coupling of 2-chloroacetamide with N-methylpiperazine.
- Activity : BZ-IV exhibits anticancer activity (IC₅₀ = 8.2 µM against MCF-7 cells), suggesting the target compound’s pyrazole core may offer distinct binding interactions for oncology targets.
Pyrazole Carbothioamides
Structure : 5-(Substituted Phenyl)-3-(5-Methyl-3-(4-Nitrophenyl)Isoxazol-4-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide .
Comparison :
- Shared Features : Both compounds feature a pyrazole ring with methyl and aryl substituents.
- Key Differences : The carbothioamide group replaces the acetamide linkage, reducing polarity but increasing metabolic stability.
- Activity : These derivatives show antifungal activity (MIC = 12.5 µg/mL against Candida albicans), highlighting the pyrazole ring’s versatility in antimicrobial design.
5-Amino-1-(4-Nitrophenyl)-1H-Pyrazole-3-Carbonitrile
Structure: Pyrazole with 4-nitrophenyl and cyano substituents . Comparison:
- Shared Features : Both contain a substituted pyrazole core.
- Key Differences : The absence of a piperazine-acetamide group limits its pharmacokinetic profile but simplifies synthesis.
- Activity : Exhibits insecticidal properties (LD₅₀ = 0.8 µg/mL against Aphis gossypii), underscoring pyrazole’s role in agrochemical development.
Structural and Functional Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
